molecular formula C14H8N2O3 B1265726 1,1'-Oxybis(4-isocyanatobenzene) CAS No. 4128-73-8

1,1'-Oxybis(4-isocyanatobenzene)

Cat. No. B1265726
CAS RN: 4128-73-8
M. Wt: 252.22 g/mol
InChI Key: KDLIYVDINLSKGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related oxybis compounds often involves condensation reactions, nucleophilic substitutions, and cycloaddition reactions. For example, the synthesis of complex oxybis derivatives has been demonstrated through methods like aromatic nucleophilic substitution and [2+2] cycloaddition reactions, highlighting the versatility of synthetic routes available for such compounds (Liu et al., 2013); (Chaturvedi et al., 1983).

Molecular Structure Analysis

Molecular structure analysis, including IR, Raman spectra, and NMR analyses, provides insights into the electronic and geometric structure of oxybis compounds. The study by Liu et al. (2013) employed computational methods alongside experimental data to accurately predict the properties of such materials, showcasing the compound's defined molecular structure through spectroscopic evidences (Liu et al., 2013).

Chemical Reactions and Properties

Oxybis compounds participate in a range of chemical reactions, including cycloadditions and electrophilic substitutions, forming a variety of functionalized products. These reactions are crucial for further modifications and applications of oxybis derivatives in different chemical contexts (Hamura et al., 2006); (Eckert & Ashfeld, 2018).

Physical Properties Analysis

The physical properties of oxybis compounds, including solubility, melting points, and thermal stability, are crucial for their handling and application in various processes. These properties can be influenced by the molecular structure and substituents present on the oxybis backbone (Xiao & Hu, 2017).

Scientific Research Applications

Synthesis and Characterization Studies

  • 1,1'-Oxybis(4-isocyanatobenzene) has been utilized in the synthesis of complex organic compounds. In a study, it was used to investigate molecular structures and analyze infrared (IR), Raman spectra, and nuclear magnetic resonance (1H NMR) chemical shifts of synthesized compounds, demonstrating its usefulness in theoretical and experimental chemistry studies (Liu, Wei, Wang, & Wang, 2013).

Chemical Complex Formation

  • The chemical has played a role in forming various boron complexes. These studies involved reactions that led to the formation of heterocyclic compounds and subsequent equilibrium shifts towards azomethine derivatives of boron, highlighting its importance in inorganic and metal-organic chemistry (Chaturvedi, Singh, & Tandon, 1983).

Catalysis and Reaction Mechanisms

  • It's been integral in catalysis, such as facilitating eco-friendly conversions of certain alcohols into dibenzenes and benzyloxy benzenes, showing its potential in green chemistry and synthetic methodologies (Joshi, Suresh, & Adimurthy, 2013).

Pharmaceutical and Medical Applications

  • Research has also explored its use in pharmaceutical sciences. For example, it has been used in synthesizing hybrids for cytotoxic activities against esophageal cancer, demonstrating its potential in drug development and cancer research (Mohammed, Almashal, & Jassem, 2020).

Sensing and Detection Technologies

  • The compound is significant in the development of materials for sensing technologies. For instance, its derivatives have been used to construct metal-organic frameworks (MOFs) capable of selectively sensing ions and volatile organic compounds, showcasing its application in sensor technology and material science (Chen, Zhang, Liu, & Du, 2017).

Energy and Battery Research

  • In the field of energy, derivatives of 1,1'-Oxybis(4-isocyanatobenzene) have been explored as catholyte materials in non-aqueous redox flow batteries, contributing to advancements in energy storage technologies (Zhang et al., 2017).

Safety And Hazards

The compound is classified as having acute toxicity, both oral and inhalation, and it can cause skin and eye irritation. It may also cause respiratory sensitization . It is incompatible with many classes of compounds, reacting exothermically to release toxic gases .

properties

IUPAC Name

1-isocyanato-4-(4-isocyanatophenoxy)benzene
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InChI

InChI=1S/C14H8N2O3/c17-9-15-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)16-10-18/h1-8H
Source PubChem
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InChI Key

KDLIYVDINLSKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)OC2=CC=C(C=C2)N=C=O
Source PubChem
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Molecular Formula

C14H8N2O3
Record name 4,4'-DIISOCYANATODIPHENYL ETHER
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DSSTOX Substance ID

DTXSID6044937
Record name 1,1'-oxybis(4-isocyanatobenzene)
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Molecular Weight

252.22 g/mol
Source PubChem
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Product Name

1,1'-Oxybis(4-isocyanatobenzene)

CAS RN

4128-73-8
Record name 4,4'-DIISOCYANATODIPHENYL ETHER
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Record name 4,4′-Diisocyanatodiphenyl ether
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Record name 1,1'-Oxybis(4-isocyanatobenzene)
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Record name Benzene, 1,1'-oxybis[4-isocyanato-
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Record name 1,1'-oxybis(4-isocyanatobenzene)
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Record name 1,1'-Oxybis(4-isocyanatobenzene)
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Record name 1,1'-OXYBIS(4-ISOCYANATOBENZENE)
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